molecular formula C21H21N5O2 B15105180 N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-(1-methyl-1H-indol-3-yl)acetamide

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B15105180
M. Wt: 375.4 g/mol
InChI Key: YQYSYZQFXAUGCL-UHFFFAOYSA-N
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Description

N-{4-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-(1-methyl-1H-indol-3-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methoxymethyl group at position 5, linked to a phenyl ring at position 2. The acetamide moiety is further functionalized with a 1-methylindol-3-yl group, which introduces aromatic and electron-rich characteristics.

The compound’s synthesis likely involves 1,3-dipolar cycloaddition or nucleophilic substitution, given the prevalence of these methods for analogous triazole derivatives (e.g., ). Its characterization would employ techniques such as IR, NMR, and HRMS, as demonstrated for structurally related compounds in the provided evidence.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C21H21N5O2/c1-26-12-15(17-5-3-4-6-18(17)26)11-20(27)22-16-9-7-14(8-10-16)21-23-19(13-28-2)24-25-21/h3-10,12H,11,13H2,1-2H3,(H,22,27)(H,23,24,25)

InChI Key

YQYSYZQFXAUGCL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C4=NNC(=N4)COC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Triazole Type : Unlike 1,2,3-triazoles (e.g., 6a-m in ), the target’s 1,2,4-triazole core may confer distinct electronic and steric properties, influencing binding affinity in biological targets .

Spectroscopic and Analytical Data

Comparative spectral data highlight substituent-driven variations:

Compound IR Peaks (cm⁻¹) 1H NMR Key Signals (δ ppm) HRMS (Observed) Reference
Target Compound (Inferred) ~1670 (C=O), ~3300 (NH) 5.4 (OCH3), 7.2–8.1 (indole, phenyl) Calculated: ~450 (exact)
6b () 1682 (C=O), 1504 (–NO2) 5.38 (–NCH2CO–), 8.36 (triazole) 404.1348 ([M+H]+)
6m () 1678 (C=O), 785 (–C–Cl) 5.40 (–NCH2CO–), 7.72 (naphthyl) 393.1112 ([M+H]+)
N-Substituted Acetamide () 1671 (C=O), 3262 (NH) 4.16 (NHNH2), 7.04 (indole)

Notable Trends:

  • The target’s indole moiety would produce distinct aromatic proton signals (δ 7.2–8.1 ppm) compared to nitro or chlorophenyl groups in analogues .
  • Methoxymethyl (–OCH3) IR stretches (~2830–2980 cm⁻¹) and NMR signals (~3.3–3.5 ppm) would differentiate it from sulfur-containing analogues (e.g., –S– in ).

Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogues:

  • Anticancer Activity : Indole-containing acetamides (e.g., ) exhibit anti-proliferative effects by targeting kinase pathways .
  • Antimicrobial Properties : Chlorophenyl and nitro groups (b) enhance antimicrobial potency via hydrophobic interactions .
  • Solubility and Bioavailability : The methoxymethyl group may improve aqueous solubility compared to lipophilic naphthyloxy derivatives, a critical factor in drug development .

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